![molecular formula C17H11FN2O3 B1387258 3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid CAS No. 1170246-65-7](/img/structure/B1387258.png)
3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
Übersicht
Beschreibung
3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid is a complex organic compound that features a pyrimidine ring substituted with a fluorophenoxy group and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
- 2-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
Uniqueness
3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.
Biologische Aktivität
3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant data and case studies.
Compound Overview
Chemical Structure : The compound features a pyrimidine ring substituted with a fluorophenoxy group and a benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 310.29 g/mol.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1170246-65-7 |
Molecular Formula | C17H11FN2O3 |
Molecular Weight | 310.29 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps, including the preparation of the pyrimidine core via Suzuki–Miyaura coupling reactions. This method employs palladium catalysts under mild conditions, optimizing for yield and scalability in industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. This interaction can modulate enzymatic activity, leading to potential therapeutic effects such as anti-inflammatory and anticancer activities .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For example, studies have shown its effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
Case Study : In vitro assays demonstrated that the compound reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases.
Research Findings : In animal models, administration of the compound led to reduced levels of TNF-alpha and IL-6, markers associated with inflammation.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity |
---|---|---|
This compound | 15 µM | Significant |
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid | 20 µM | Moderate |
2-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid | 25 µM | Low |
Eigenschaften
IUPAC Name |
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-14-4-6-15(7-5-14)23-17-19-9-13(10-20-17)11-2-1-3-12(8-11)16(21)22/h1-10H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDHIRGHPSFOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=C(N=C2)OC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.